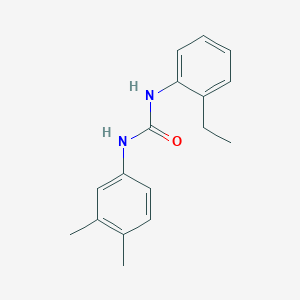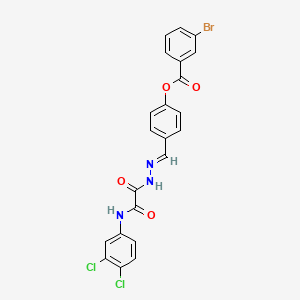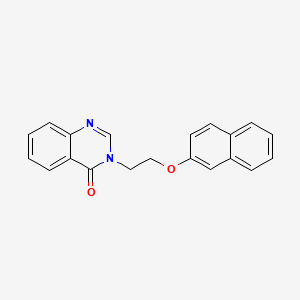
2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one is a complex organic compound with the molecular formula C10H14O5 It is characterized by its unique structure, which includes a dioxolane ring fused to an oxepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under acidic or basic conditions to form the dioxolane ring, followed by further reactions to introduce the oxepin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学的研究の応用
2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism by which 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further research to elucidate .
類似化合物との比較
Similar Compounds
Similar compounds include other dioxolane and oxepin derivatives, such as:
- 2,2-Dimethyl-tetrahydro-1,3-dioxol-4-one
- 4,7-Methano-1H-indene derivatives
Uniqueness
What sets 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one apart is its fused ring structure, which imparts unique chemical properties and reactivity.
特性
分子式 |
C10H14O5 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
8-hydroxy-4,4-dimethyl-3,5,10-trioxatricyclo[6.2.1.02,6]undecan-9-one |
InChI |
InChI=1S/C10H14O5/c1-9(2)14-6-4-10(12)3-5(7(6)15-9)13-8(10)11/h5-7,12H,3-4H2,1-2H3 |
InChIキー |
YRUDAAXXYUYEQL-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2CC3(CC(C2O1)OC3=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)




![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)




